molecular formula C19H20ClN5 B11202048 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11202048
M. Wt: 353.8 g/mol
InChI Key: YWLDSRRZNJLYBW-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and propan-2-ylphenyl groups. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:

  • 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
  • 7-(3-Bromophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H20ClN5/c1-12(2)13-6-8-14(9-7-13)17-11-18(15-4-3-5-16(20)10-15)25-19(21-17)22-23-24-25/h3-10,12,17-18H,11H2,1-2H3,(H,21,22,24)

InChI Key

YWLDSRRZNJLYBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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